LY393558 - 271780-64-4

LY393558

Catalog Number: EVT-387047
CAS Number: 271780-64-4
Molecular Formula: C26H31FN4O4S2
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY393558 is a synthetic compound classified as a combined serotonin transporter (SERT) inhibitor and 5-HT1B receptor antagonist. [, , , ] It is a powerful tool in investigating the roles of serotonin and its receptors in various physiological and pathological processes. LY393558's dual-action mechanism makes it particularly useful in studying the complex interplay between SERT and 5-HT1B receptors.

Source and Classification

LY 393558 was developed by Eli Lilly and Company, and it is classified under the category of pharmacological agents targeting the serotonergic system. Its chemical structure is characterized by a complex arrangement that includes a sulfur-containing moiety, contributing to its unique biological activity. The compound’s CAS number is 271780-64-4, and its molecular formula is C26H31FN4O4S2C_{26}H_{31}FN_{4}O_{4}S_{2} with a molecular weight of approximately 546.68 g/mol .

Synthesis Analysis

The synthesis of LY 393558 involves several steps, typically starting from commercially available precursors. The synthetic pathway includes:

  1. Formation of Key Intermediates: The initial step often involves the formation of an intermediate containing the sulfur moieties, which are crucial for the final structure.
  2. Coupling Reactions: Subsequent reactions involve coupling various functional groups to form the core structure of LY 393558.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate LY 393558 from by-products.

Specific parameters like temperature, reaction time, and solvent choice are critical in optimizing yield and purity. For instance, reactions may be conducted under inert atmospheres to prevent oxidation or degradation of sensitive intermediates .

Molecular Structure Analysis

The molecular structure of LY 393558 can be described as follows:

  • Core Structure: It contains a central aromatic ring system with various substituents that enhance its biological activity.
  • Functional Groups: The presence of fluorine and sulfur atoms contributes to its pharmacological properties.
  • Stereochemistry: The compound's stereochemical configuration plays a significant role in its interaction with serotonin receptors.

The three-dimensional conformation allows for effective binding to serotonin transporters and receptors, which is essential for its function as a reuptake inhibitor .

Chemical Reactions Analysis

LY 393558 participates in several chemical reactions primarily related to its pharmacological activity:

  1. Receptor Binding: It acts as an antagonist at the 5-HT1B and 5-HT1D receptors, modulating serotonin levels in the synaptic cleft.
  2. Inhibition of Serotonin Reuptake: The compound inhibits the serotonin transporter (SERT), leading to increased extracellular levels of serotonin, which can alleviate symptoms of depression .
  3. Metabolic Pathways: In vivo studies have shown that LY 393558 undergoes metabolic transformations that can affect its efficacy and safety profile.

The inhibition constant (IC50) for LY 393558 against serotonin reuptake is reported to be approximately 3.3 nM in rat cortical synaptosomes, indicating high potency .

Mechanism of Action

The mechanism of action for LY 393558 involves:

  • Serotonin Reuptake Inhibition: By blocking the reuptake of serotonin into presynaptic neurons, LY 393558 increases the availability of serotonin in the synaptic cleft.
  • Receptor Antagonism: Its antagonistic action at the 5-HT1B and 5-HT1D receptors modulates serotonergic neurotransmission, which is crucial for mood regulation.

This dual action enhances serotonergic signaling pathways, contributing to its antidepressant effects .

Physical and Chemical Properties Analysis

LY 393558 exhibits several notable physical and chemical properties:

  • Appearance: It appears as a yellow solid.
  • Solubility: The solubility in dimethyl sulfoxide (DMSO) is less than 54.67 mg/mL.
  • Storage Conditions: It should be stored at -20°C to maintain stability.

These properties are essential for formulation development in pharmaceutical applications .

Applications

LY 393558 has potential applications primarily in:

  1. Pharmaceutical Development: As a candidate for treating depressive disorders due to its selective serotonin reuptake inhibition.
  2. Research Tool: It serves as a valuable tool in neuropharmacology for studying serotonergic systems and their role in mood disorders.
  3. Clinical Studies: Ongoing research aims to evaluate its efficacy and safety in clinical settings.

Given its mechanism of action and pharmacological profile, LY 393558 holds promise for further development as an antidepressant agent .

Introduction to LY 393558

LY 393558 represents a chemically engineered compound characterized by the molecular formula C₂₆H₃₁FN₄O₄S₂ and a molecular weight of 546.68 g/mol. This molecule integrates a complex structure featuring a benzothiadiazine dioxide core linked to a fluoroindole moiety through a dihydropyridinyl ethyl chain. Its design specifically targets key components of the serotonergic system, positioning it as a multifaceted pharmacological probe and potential therapeutic agent. The compound's significance lies in its capacity to simultaneously modulate serotonin reuptake and receptor activity, offering a unique tool for deciphering serotonin's intricate roles in neurological, psychiatric, and vascular processes [2] [5] [8].

Pharmacological Profile of LY 393558

LY 393558 exhibits a distinctive dual mechanism of action, functioning as both a potent serotonin reuptake inhibitor and a selective antagonist at specific serotonin receptor subtypes. Quantitative pharmacological assessments reveal its high affinity for the serotonin transporter (SERT), with a half-maximal inhibitory concentration (pIC₅₀) of 8.48, indicating efficient blockade of serotonin reuptake into presynaptic neurons. Concurrently, LY 393558 demonstrates robust antagonistic activity at 5-hydroxytryptamine 1B (5-HT₁B) and 5-hydroxytryptamine 1D (5-HT₁D) receptors, evidenced by dissociation constant (pKᴮ) values of 9.05 and 8.98, respectively. This dual action significantly elevates extracellular serotonin concentrations more effectively than selective serotonin reuptake inhibitors like fluoxetine alone [2] [5] [8].

Beyond its primary targets, LY 393558 exhibits moderate antagonism at 5-hydroxytryptamine 2A (5-HT₂A; pKᵢ = 7.29) and 5-hydroxytryptamine 2B (5-HT₂B; pKᵢ = 7.35) receptors. This broader receptor profile contributes to its functional effects, particularly in vascular tissues where serotonin-induced vasoconstriction is mediated partly through these receptors. The compound's ability to inhibit vesicular monoamine transporter 2 (VMAT2) and redistribute its localization further modulates monoamine storage and release dynamics, adding another layer to its complex pharmacological profile [4] [5] [9].

Table 1: Receptor Binding Profile of LY 393558

TargetActivityPotency (pK/pIC₅₀)Functional Consequence
Serotonin TransporterInhibition8.48 (pIC₅₀)Increased extracellular serotonin
5-Hydroxytryptamine 1BAntagonism9.05 (pKᴮ)Blocked terminal autoreceptors
5-Hydroxytryptamine 1DAntagonism8.98 (pKᴮ)Blocked terminal autoreceptors
5-Hydroxytryptamine 2AAntagonism7.29 (pKᵢ)Reduced serotonin-induced vasoconstriction
5-Hydroxytryptamine 2BAntagonism7.35 (pKᵢ)Reduced serotonin-induced vasoconstriction
VMAT2Inhibition/RedistributionNot quantifiedAltered monoamine storage & release

In vivo electrophysiological and microdialysis studies confirm that LY 393558 potently antagonizes terminal 5-HT₁B/₁D autoreceptors. This blockade prevents the autoreceptor-mediated negative feedback loop typically triggered by serotonin release. Consequently, LY 393558 produces a greater increase in extracellular serotonin levels in regions like the guinea pig and rat forebrain compared to selective serotonin reuptake inhibitors acting alone. This synergistic effect underscores its potential for enhancing serotonergic neurotransmission beyond the capabilities of classical reuptake inhibitors [5] [8] [9].

Historical Development and Discovery Context

LY 393558 emerged from targeted drug discovery efforts in the late 1990s and early 2000s, a period marked by intense interest in modulating serotonergic signaling for neurological and cardiovascular disorders. It was developed as a research compound designed to overcome limitations of existing selective serotonin reuptake inhibitors, particularly their diminished ability to elevate extracellular serotonin due to the activation of inhibitory autoreceptors (specifically 5-HT₁B and 5-HT₁D subtypes) upon reuptake blockade. The compound's design rationale centered on creating a single molecule capable of concurrently inhibiting serotonin reuptake and blocking these key autoreceptors, thereby amplifying and prolonging serotonin's synaptic effects [2] [5] [9].

Initial pharmacological characterization demonstrated that LY 393558 achieved this dual objective effectively. Early in vitro studies using synaptosomal preparations and receptor binding assays established its high affinity for the serotonin transporter and 5-HT₁B/₁D receptors. Functional assays, particularly in isolated pulmonary artery rings, revealed its ability to antagonize serotonin-induced vasoconstriction, suggesting potential applications in conditions like pulmonary hypertension where serotonin plays a pathogenic role in vascular remodeling and constriction. This vascular effect was attributed to its combined 5-HT reuptake inhibition and receptor blockade (particularly 5-HT₂A and 5-HT₂B antagonism), highlighting its multifaceted pharmacology beyond the central nervous system [2] [8].

While initially explored for cardiovascular applications, LY 393558 gained prominence primarily as a sophisticated research tool. Its ability to potently increase extracellular serotonin levels by overcoming the autoreceptor-mediated feedback limitation provided neuroscientists with a powerful means to probe serotonin's roles in mood regulation, cognition, and neural development. The compound facilitated investigations into how sustained versus phasic increases in serotonin signaling affect neuroplasticity, gene expression, and behavior, contributing significantly to fundamental neuropharmacology [5] [6] [9].

Significance in Serotonergic Research

LY 393558 occupies a unique niche in serotonin research due to its integrated dual mechanism. Its primary significance lies in its utility for dissecting the complex autoregulatory mechanisms governing serotonergic neurotransmission. By simultaneously blocking reuptake and preventing autoreceptor-mediated feedback inhibition, LY 393558 produces a robust and sustained elevation of extracellular serotonin. This effect surpasses that achievable with selective serotonin reuptake inhibitors alone, which paradoxically activate inhibitory autoreceptors upon increasing synaptic serotonin, thereby self-limiting their neurochemical efficacy. Consequently, LY 393558 has been instrumental in demonstrating the physiological and behavioral consequences of maximizing serotonergic tone, particularly in models of depression and anxiety where enhanced serotonin signaling correlates with therapeutic effects [5] [8] [9].

Furthermore, LY 393558 has facilitated exploration into serotonin's dual roles as a neurotransmitter and a developmental modulator. Serotonin neurons are among the earliest born in the developing central nervous system, predominantly restricted to hindbrain regions. They exert trophic influences critical for neurogenesis, cell migration, axon pathfinding, and synapse formation—processes modulated through specific receptor subtypes (e.g., 5-HT₁B and 5-HT₁D). By selectively antagonizing these receptors, LY 393558 has helped researchers elucidate how serotonin signaling shapes neural circuit formation, particularly in thalamocortical pathways. Disruptions in these developmental processes, potentially induced by pharmacological or genetic manipulations of serotonin signaling, are implicated in neurodevelopmental disorders, providing mechanistic insights [1] [6].

The compound's receptor polypharmacology also illuminates serotonin's peripheral roles. Approximately 90% of the body's serotonin is synthesized in the gastrointestinal tract by enterochromaffin cells, influenced significantly by gut microbiota. Peripheral serotonin regulates gastrointestinal motility, vascular tone, platelet aggregation, and bone metabolism. LY 393558's ability to antagonize vascular 5-HT₁B, 5-HT₂A, and 5-HT₂B receptors and inhibit reuptake provides a tool for investigating how modulating peripheral serotonin dynamics affects systems physiology, particularly in vascular beds like the pulmonary circulation. Research demonstrates its efficacy in reducing serotonin-mediated vasoconstriction in human pulmonary arteries, highlighting its relevance for studying pulmonary hypertension pathophysiology [2] [8] [10].

Table 2: Research Applications of LY 393558 in Serotonergic Pathways

Research DomainApplication of LY 393558Key Insight Generated
Serotonergic AutoregulationBlockade of 5-HT₁B/₁D autoreceptors + SERT inhibitionEnhanced & sustained elevation of extracellular serotonin
Neural DevelopmentAntagonism of 5-HT₁B/₁D during critical periodsDisrupted thalamocortical axon pathfinding & circuit formation
Vascular PharmacologyAntagonism of 5-HT₂A/₂B receptors + SERT inhibition in PA ringsReduced 5-HT-induced vasoconstriction in pulmonary arteries
Microbiome-Gut-Brain AxisModulation of peripheral serotonin synthesis & signalingLinks between gut microbes, EC cell function & serotonin levels

Finally, LY 393558 contributes to understanding the interplay between genetic and pharmacological perturbations of serotonin signaling. Research indicates that global disruptions in serotonin availability (e.g., via synthesis inhibition) during development produce more profound and persistent neuroanatomical and behavioral alterations than manipulations targeting single receptor subtypes. This suggests compensation mechanisms among receptor subtypes. LY 393558's capacity to disrupt signaling through multiple 5-HT receptor subtypes simultaneously (1B, 1D, 2A, 2B) provides a valuable approach to circumvent this compensation, enabling researchers to model the consequences of broader serotonergic dysfunction relevant to complex neuropsychiatric conditions [6]. Its role in exploring the "plasticity" rather than pure "risk" associated with early-life changes in serotonin signaling offers nuanced insights into developmental vulnerability and resilience [6].

Properties

CAS Number

271780-64-4

Product Name

LY 393558

IUPAC Name

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide

Molecular Formula

C26H31FN4O4S2

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3

InChI Key

QUSLYAPLTMMCFE-UHFFFAOYSA-N

SMILES

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F

Synonyms

1-​[2-​[4-​(6-​Fluoro-​1H-​indol-​3-​yl)​-​3,​6-​dihydro-​1(2H)​-​pyridinyl]​ethyl]​-​3,​4-​dihydro-​3-​(1-​methylethyl)​-​6-​(methylsulfonyl)​-​1H-​2,​1,​3-benzothiadiazine 2,​2-​Dioxide

Canonical SMILES

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.